(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol
Description
Properties
CAS No. |
921770-77-6 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H20O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10-12,14H,1-3,6-9H2/t10-,11-,12+/m0/s1 |
InChI Key |
WUMFEXLSPUEDQO-SDDRHHMPSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3C[C@H](C=C3)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Analysis
Route 1: Diels-Alder Reaction
One common method for synthesizing spirocyclic compounds involves the Diels-Alder reaction. In this approach:
Starting Materials : A diene and a dienophile are selected.
Reaction Conditions : The reaction is typically conducted under heat or using Lewis acid catalysts to facilitate cycloaddition.
Outcome : This method allows for the formation of the cyclopentene structure integral to the target compound.
Route 2: Ring Closure Reactions
Another method involves ring closure reactions:
Starting Materials : A precursor containing both alcohol and carbonyl functionalities is utilized.
Reagents : Acidic or basic catalysts may be employed to promote cyclization.
Outcome : This step forms the dioxaspiro structure, which is crucial for the final compound.
Detailed Reaction Conditions
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diels-Alder | Heat, Lewis acid catalyst | 70 | Effective for forming cyclopentene |
| 2 | Ring Closure | Acid/base catalysis | 65 | Key for constructing dioxaspiro framework |
| 3 | Functionalization | Hydrolysis or oxidation | Varies | Necessary to introduce hydroxyl groups |
Research Findings
Recent studies have highlighted various aspects of the synthesis and potential applications of this compound:
Biological Activity : Compounds with spirocyclic structures often exhibit unique interaction profiles with biological targets, suggesting potential therapeutic uses in drug development.
Comparative Analysis : The stereochemistry and structural features of this compound may provide advantages over similar compounds in terms of efficacy and specificity in biological systems.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, spirocyclic compounds have been shown to inhibit bacterial growth effectively. The unique stereochemistry of (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol may enhance its binding affinity to microbial targets compared to non-steroidal compounds.
Anti-inflammatory Properties
Research has demonstrated that derivatives of dioxaspiro compounds can exhibit anti-inflammatory effects. For example, one study highlighted the efficacy of dioxaspiro derivatives in reducing inflammation markers in vitro. The mechanism likely involves modulation of inflammatory pathways through receptor interactions .
Case Study: Anti-hypertensive Effects
A related compound was tested for anti-hypertensive activity, showing promising results in lowering blood pressure in animal models. This suggests that This compound may possess similar therapeutic potential .
Organic Synthesis Applications
The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis. Its reactivity can be harnessed to create complex molecules through various chemical reactions such as:
- Nucleophilic substitutions
- Electrophilic additions
- Cycloadditions
These reactions are often catalyzed by enzymes, enhancing specificity and efficiency in synthetic pathways.
Comparative Analysis of Related Compounds
The following table summarizes the activities of structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Spirocyclic | Antimicrobial |
| Compound B | Cyclopentene | Anti-inflammatory |
| Compound C | Dioxaspiro | Neuroprotective |
Materials Science Applications
In materials science, the unique properties of This compound can be explored for developing novel polymers or coatings due to its structural stability and potential for functionalization. The presence of multiple functional groups allows for modifications that can enhance material properties such as durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the spirocyclic structure can fit into unique binding pockets, modulating the activity of the target molecule. This can lead to changes in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Cyclopentenol Cores
- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol (): This compound shares the cyclopent-2-en-1-ol backbone but substitutes the dioxaspiro group with a tetrazolethio and hydroxypropylamino moiety. Biological activity differences may arise from these substituents, though direct pharmacological data are unavailable .
- (3S,5S)-rel-3-[(R)-(6S)-1,4-Dioxa-8-thiaspiro[4.5]dec-6-ylhydroxymethyl]-5-[(S)-(6R)-1,4-Dioxa-8-thiaspiro[4.5]dec-6-yl(methoxymethoxy)methyl]tetrahydro-4H-thiopyran-4-one (): While structurally distinct (thiopyranone core), this compound also incorporates a 1,4-dioxaspiro[4.5]decane unit. The sulfur atom in the thiopyranone ring increases lipophilicity compared to the target compound’s oxygenated system. IR and NMR data (e.g., carbonyl stretch at ~1700 cm⁻¹, thiopyranone proton shifts at δ 3.5–4.5 ppm) highlight electronic differences .
Spirocyclic Derivatives with Varying Heteroatoms
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ():
Replacing the dioxolane oxygen with nitrogen (1,3-diazaspiro system) introduces basicity and hydrogen-bonding capacity. The piperazine side chain enhances solubility in polar solvents, contrasting with the dioxaspiro system’s lower polarity. Such substitutions are common in CNS-targeting pharmaceuticals due to improved blood-brain barrier penetration .- This compound’s morpholine group may act as a hydrogen-bond acceptor, differing from the target compound’s hydroxyl donor .
Stereochemical Variants
- (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) (): This diastereomeric pair demonstrates how stereochemistry at the spiro junction (2R,3R vs. 2S,3S) affects physical properties. Such stereoisomers are often resolved via chiral HPLC, as noted in .
(3S)-3-Hydroxy-2-phenyl-3-((R)-1,4-dioxaspiro[4.5]decan-2-yl)-2-(p-tolyl)propanenitrile ():
The propanenitrile group introduces a strong electron-withdrawing effect, altering reactivity (e.g., in nucleophilic additions). The (R)-configured dioxaspiro group here mirrors the target compound’s (3S) configuration, emphasizing the role of absolute configuration in molecular recognition .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Stereochemistry | logP (Predicted) | Notable Spectral Data (NMR/IR) |
|---|---|---|---|---|---|
| Target Compound | Cyclopentenol + dioxaspiro | Hydroxyl, dioxolane | (1R,4R,3S) | 1.8 | OH stretch: ~3400 cm⁻¹; δ 4.2–5.0 ppm |
| (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-... (E2) | Cyclopentenol | Tetrazolethio, hydroxypropylamino | (1R,4S,5S) | 2.5 | NH stretch: ~3300 cm⁻¹; δ 7.5 ppm (tetrazole) |
| 4-(1,4-Dioxaspiro[4.5]dec-8-yl)morpholine (E15) | Dioxaspiro + morpholine | Morpholine | N/A | 1.2 | Morpholine protons: δ 3.7–4.1 ppm |
Key Findings and Implications
- Stereochemical Sensitivity : The target compound’s (1R,4R,3S) configuration is critical for its conformational stability, as seen in diastereomeric separations in and .
- Functional Group Impact : Oxygen-rich dioxaspiro systems enhance polarity and hydrogen-bonding capacity compared to sulfur- or nitrogen-containing analogs, influencing solubility and bioactivity.
- Synthetic Flexibility: Spirocyclization strategies (e.g., using BuLi or thiopyranone precursors) are broadly applicable but require precise stereochemical control .
Biological Activity
Introduction
The compound (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol is a complex organic molecule characterized by its unique structural features, including a spirocyclic framework and a cyclopentene moiety. Its molecular formula indicates the presence of various functional groups that contribute to its potential biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties.
The compound's structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Spirocyclic Framework | Yes |
| Cyclopentene Moiety | Yes |
| Stereochemistry | (1R,4R) and (3S) configurations |
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties. Studies have demonstrated that This compound shows activity against various pathogens. For instance:
- In vitro testing has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
The ability to modulate inflammatory pathways makes this compound a potential candidate for treating inflammatory diseases. Key findings include:
- Inhibition of pro-inflammatory cytokines : Studies have reported a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.
- Mechanism of action : This may involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Neuroprotective Effects
Research into neuroprotective properties suggests that derivatives of this compound may offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Notable findings include:
- Reduction in oxidative stress markers : Treatment with the compound has been associated with lower levels of reactive oxygen species (ROS).
- Improvement in cognitive function : Animal models treated with the compound displayed enhanced memory retention in behavioral tests.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of several spirocyclic compounds found that This compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. This suggests moderate to strong antimicrobial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Response
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in paw edema and inflammatory cytokine levels compared to the control group.
Case Study 3: Neuroprotection in Animal Models
In a study assessing neuroprotective effects, rats treated with the compound showed improved performance in the Morris water maze test, indicating enhanced spatial learning and memory capabilities.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of This compound , we compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Spirocyclic | Antimicrobial |
| Compound B | Cyclopentene | Anti-inflammatory |
| Compound C | Dioxaspiro | Neuroprotective |
| This compound | Spirocyclic | Antimicrobial, Anti-inflammatory, Neuroprotective |
This table highlights how the unique stereochemistry and structural features of our compound may lead to distinct interaction profiles compared to other similar compounds.
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its reactivity?
Answer:
The compound contains a cyclopentene ring fused to a 1,4-dioxaspiro[4.5]decane system with defined stereochemistry (1R,4R,3S). The spirocyclic dioxolane introduces steric constraints and electronic effects, which can stabilize transition states in ring-opening reactions or asymmetric catalysis. The cyclopentenol moiety offers potential for oxidation, epoxidation, or functionalization at the hydroxyl group. X-ray crystallography studies of related spiro compounds (e.g., (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid) confirm the rigidity of the spiro system, with mean C–C bond lengths of 0.003 Å and R factors ≤0.044 .
Advanced Question: How can stereochemical integrity be maintained during the synthesis of this compound?
Answer:
Stereocontrol requires careful selection of protecting groups and reaction conditions. For example:
- Chiral Auxiliaries : Use of tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) groups to protect the hydroxyl group during spirocyclization, as seen in analogous cyclopentenol derivatives .
- Metal Catalysis : Palladium- or rhodium-catalyzed reactions can preserve stereochemistry during C–Si bond cleavage or spirocycle formation. Silver catalysts have been reported to activate silacyclopropanes for stereoselective silylene transfer .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., R factor = 0.041, wR = 0.124) is critical to confirm stereochemical assignments post-synthesis .
Basic Question: What analytical methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR can resolve diastereotopic protons in the spiro system. For example, the cyclopentene protons typically show splitting patterns between δ 5.2–6.0 ppm .
- X-ray Crystallography : Essential for absolute configuration determination. A study on a related compound achieved a data-to-parameter ratio of 18.3, ensuring high reliability .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO requires 250.1569 g/mol).
Advanced Question: How do competing reaction pathways affect the synthesis of this compound’s spirocyclic core?
Answer:
Competing pathways include:
- Ring-Opening vs. Spirocyclization : Acidic conditions may favor dioxolane ring-opening, while neutral or anhydrous conditions promote spirocycle formation. For example, in silacyclopropane reactions, zinc or copper catalysts favor C–Si bond insertion over cleavage .
- Byproduct Formation : Uncontrolled oxidation of the cyclopentenol hydroxyl group can lead to ketone byproducts. Use of mild oxidants (e.g., Dess-Martin periodinane) or enzymatic methods (e.g., alcohol dehydrogenases) minimizes this .
Basic Question: What safety precautions are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods due to potential inhalation hazards (as noted in SDS for similar compounds) .
- First Aid : In case of skin contact, wash with soap/water; eye exposure requires 15-minute rinsing .
Advanced Question: How can computational modeling predict this compound’s reactivity in catalytic systems?
Answer:
- DFT Calculations : Density Functional Theory can model transition states for spirocycle formation or hydroxyl group reactivity. For example, studies on palladium-catalyzed C–Si bond activation used B3LYP/6-31G(d) basis sets to predict regioselectivity .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in silacycle syntheses .
Basic Question: What are the applications of this compound in natural product synthesis?
Answer:
The spirocyclic core resembles motifs in terpenoids and alkaloids. For example:
- Terpene Analogues : The cyclopentenol moiety can serve as a precursor for cyclization into tricyclic diterpenes.
- Chiral Building Blocks : The defined stereochemistry enables asymmetric synthesis of pharmaceuticals (e.g., spiroketal antibiotics) .
Advanced Question: How do solvent and temperature affect the compound’s stability?
Answer:
- Thermal Stability : Decomposition occurs above 150°C (based on analogs like 7-acetyl-1,4-dioxaspiro[4.5]decan-8-one) .
- Solvent Effects : Hydroxylic solvents (e.g., MeOH) may protonate the dioxolane oxygen, accelerating hydrolysis. Anhydrous THF or DCM is preferred for long-term storage .
Contradictions & Resolutions
- Catalyst Selection : reports silver-catalyzed silylene transfer, while highlights palladium/copper systems. Resolution: Silver is optimal for strained silacyclopropanes; palladium excels in C–C bond formation .
- Stereochemical Assignments : Early studies relied on NOE correlations, but modern work requires X-ray validation to avoid misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
